N-(3,4-dichlorophenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
Description
N-(3,4-dichlorophenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a structurally complex heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with a pyrazine carboxamide moiety and substituted with a 3,4-dichlorophenyl group.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(pyrazine-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N6O2S/c19-11-2-1-10(7-12(11)20)23-18(28)26-6-3-13-15(9-26)29-17(24-13)25-16(27)14-8-21-4-5-22-14/h1-2,4-5,7-8H,3,6,9H2,(H,23,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTKARVHRKRECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its therapeutic potential and mechanisms of action.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the thiazole ring and subsequent functionalization with dichlorophenyl and pyrazine moieties. Structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the compound's identity and purity.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), K562 (leukemia), and others.
- Mechanism of Action : The compound appears to inhibit key protein kinases involved in cell cycle regulation and apoptosis. Notably, it has shown activity against CDK2 and Abl kinases.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. Studies have reported its effectiveness against various strains of bacteria and fungi:
- Fungal Activity : Effective against pathogenic fungi such as Candida albicans.
- Bacterial Activity : Exhibits inhibitory effects against strains of Mycobacterium tuberculosis.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Kinases : By inhibiting kinases like CDK2 and Abl, the compound disrupts cell cycle progression.
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells through the activation of caspases.
- Antimicrobial Mechanisms : The compound interferes with microbial cell wall synthesis and function.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 10 | CDK2 inhibition; apoptosis induction |
| Anticancer | K562 | 15 | Abl kinase inhibition |
| Antifungal | Candida albicans | 20 | Disruption of cell wall synthesis |
| Antimicrobial | Mycobacterium tuberculosis | 25 | Inhibition of bacterial growth |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls.
- Tuberculosis Treatment : In a model involving Mycobacterium tuberculosis, the compound showed promising results in reducing bacterial load in infected macrophages.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of heterocycles:
Key Observations :
- Thiazolo/Thieno Cores: The thiazolo-pyridine (target) and thieno-pyridine () cores both incorporate sulfur, which may enhance electronic properties and metabolic stability.
- Substituent Effects : The 3,4-dichlorophenyl group in the target compound parallels 4-chlorophenyl groups in and , which are associated with improved antimicrobial efficacy. Halogenated aromatic rings likely enhance target binding via hydrophobic interactions .
- Carboxamide Linkages : The pyrazine carboxamide in the target compound contrasts with acetamide or pyrimidine-carboxamide groups in analogues. Pyrazine’s nitrogen-rich structure may improve solubility or hydrogen-bonding capacity compared to phenyl or thienyl substituents .
Physicochemical Properties
Preparation Methods
Thiazolo[5,4-c]Pyridine Core Synthesis
The thiazolo[5,4-c]pyridine scaffold is synthesized via a cyclization reaction between 2-aminopyridine-3-thiol and a carbonyl compound. For example:
Pyrazine-2-Carboxamide Coupling
The pyrazine-2-carboxamide group is introduced via a carbodiimide-mediated coupling:
- Activation : Pyrazine-2-carboxylic acid is activated using 1,1′-carbonyldiimidazole (CDI) in anhydrous DMSO at 25°C for 2 hours.
- Aminolysis : The activated intermediate reacts with the amine group of the thiazolo-pyridine core under microwave irradiation (100°C, 30 minutes), achieving 75–80% conversion.
N-(3,4-Dichlorophenyl)carboxamide Formation
The final substituent is attached via a nucleophilic acyl substitution:
- Reaction with 3,4-Dichloroaniline : The carboxylic acid derivative of the intermediate is treated with thionyl chloride to form the acyl chloride, which reacts with 3,4-dichloroaniline in toluene at 110°C under nitrogen.
- Reflux Conditions : Prolonged reflux (8–15 hours) ensures complete conversion, with byproduct removal via azeotropic distillation.
Optimization and Industrial Scalability
Solvent and Temperature Effects
Catalysis and Atmosphere
Crystallization and Purification
- Cooling Crystallization : The crude product is dissolved in hot dimethylbenzene and cooled to 0–5°C, yielding 88.1% pure product.
- Recovery Efficiency : Solvent recycling reduces waste by 30% in industrial settings.
Comparative Analysis of Methodologies
Critical Evaluation of Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
